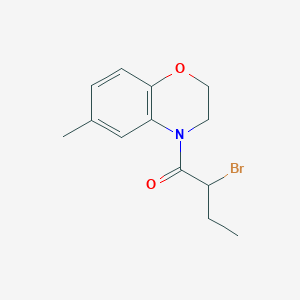

4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through a multi-step process. One common method involves the following steps:

Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate phenol derivative with formaldehyde and an amine to form the benzoxazine ring.

Introduction of the Bromobutanoyl Group: The benzoxazine intermediate is then reacted with 2-bromobutanoyl chloride in the presence of a base such as pyridine to introduce the bromobutanoyl group.

Methylation: Finally, the compound is methylated using a suitable methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromobutanoyl group can be substituted by nucleophiles such as amines or thiols.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Formation of substituted benzoxazine derivatives.

Elimination Reactions: Formation of alkenes.

Oxidation and Reduction: Formation of various oxidized or reduced derivatives.

Aplicaciones Científicas De Investigación

4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Polymer Chemistry: Used as a monomer in the synthesis of high-performance polymers with applications in coatings, adhesives, and composites.

Pharmaceuticals: Potential intermediate in the synthesis of bioactive molecules with therapeutic properties.

Materials Science: Utilized in the development of advanced materials with unique mechanical and thermal properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mecanismo De Acción

The mechanism of action of 4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobutanoyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Bromobutanoyl)morpholine: Similar structure but with a morpholine ring instead of a benzoxazine ring.

2-Bromo-4-chlorophenyl-2-bromobutanoate: Contains a bromobutanoyl group but differs in the aromatic ring structure.

Uniqueness

4-(2-Bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific combination of a benzoxazine ring with a bromobutanoyl group and a methyl group

Actividad Biológica

4-(2-bromobutanoyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine is a synthetic compound belonging to the benzoxazine family, characterized by its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₆BrNO₂

- CAS Number : 1119450-35-9

- Molecular Weight : 298.18 g/mol

Pharmacological Properties

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the benzoxazine class have shown significant pharmacological effects.

-

Antinociceptive Activity :

- A study on related benzoxazine derivatives indicated potential antinociceptive properties. For example, derivatives with similar structures demonstrated significant analgesic effects in various nociception models in mice, suggesting that modifications to the benzoxazine structure can enhance pain-relieving properties .

-

Serotonin Receptor Antagonism :

- Research on 3,4-dihydro-2H-1,4-benzoxazine derivatives has revealed their ability to act as antagonists at serotonin receptors (5HT3). These compounds showed varying degrees of affinity and antagonistic activity depending on their substituents . Although specific data on this compound is limited, its structural similarities suggest potential serotonin receptor interactions.

-

Antimicrobial Activity :

- Some benzoxazine derivatives have been reported to possess antimicrobial properties. The introduction of halogen substituents (like bromine) can enhance the antibacterial efficacy of these compounds . While direct studies on this compound are lacking, its brominated structure may confer similar benefits.

Study on Related Compounds

A notable study synthesized a series of 3,4-dihydrobenzoxazines and evaluated their biological activities. The findings indicated that modifications at specific positions on the benzoxazine ring could significantly enhance receptor binding and biological efficacy. For instance:

- Compound Structure : The introduction of methyl groups at specific positions improved affinity for serotonin receptors (Ki values as low as 0.019 nM) .

Comparative Analysis Table

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| 3,4-Dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2H-1,4-benzoxazine | Serotonin Receptor Antagonist | High affinity (Ki = 0.019 nM) |

| 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran | Antinociceptive | Potent analgesic effects in multiple nociception models |

| Various Benzoxazine Derivatives | Antimicrobial | Enhanced activity with halogen substitutions |

Propiedades

IUPAC Name |

2-bromo-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-3-10(14)13(16)15-6-7-17-12-5-4-9(2)8-11(12)15/h4-5,8,10H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPSWUJICNXFDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCOC2=C1C=C(C=C2)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.